molecular formula C11H15NO3 B078380 2-(p-Propoxyphenyl)acetohydroxamic acid CAS No. 13363-00-3

2-(p-Propoxyphenyl)acetohydroxamic acid

Cat. No.: B078380
CAS No.: 13363-00-3
M. Wt: 209.24 g/mol
InChI Key: LDCVQEHNEIJAPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(p-Propoxyphenyl)acetohydroxamic acid is a hydroxamic acid derivative characterized by a propoxyphenyl substituent attached to the acetohydroxamic acid backbone. Structurally, it belongs to the family of aryloxyalkyl hydroxamic acids, where the alkoxy chain length (propoxy in this case) and aromatic group influence its physicochemical and biological properties.

The hydroxamic acid moiety (-CONHOH) is critical for metal chelation and enzyme inhibition, particularly urease, which is implicated in pathological conditions like struvite kidney stones . Modifications to the aromatic or alkoxy groups alter solubility, bioavailability, and target specificity.

Properties

CAS No.

13363-00-3

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

N-hydroxy-2-(4-propoxyphenyl)acetamide

InChI

InChI=1S/C11H15NO3/c1-2-7-15-10-5-3-9(4-6-10)8-11(13)12-14/h3-6,14H,2,7-8H2,1H3,(H,12,13)

InChI Key

LDCVQEHNEIJAPV-UHFFFAOYSA-N

SMILES

CCCOC1=CC=C(C=C1)CC(=O)NO

Canonical SMILES

CCCOC1=CC=C(C=C1)CC(=O)NO

Other CAS No.

13363-00-3

Synonyms

2-(p-Propoxyphenyl)acetohydroxamic acid

Origin of Product

United States

Comparison with Similar Compounds

Acetohydroxamic Acid (Parent Compound)

  • Structure : Lacks the aryloxyalkyl substituent, containing only the hydroxamic acid group (-CONHOH).
  • Applications : Primarily used as a urease inhibitor to prevent struvite stone recurrence. Clinical trials show a 17% stone growth rate vs. 46% in placebos but with significant side effects (22.2% intolerance rate) .
  • Toxicity: Listed as a carcinogen by California EPA .
  • Key Data: Property Value IC50 (Urease Inhibition) Not quantified in evidence Solubility 850 mg/mL (water) pKa 9.32–9.4

2-(p-Butoxyphenyl)acetohydroxamic Acid (Bufexamac)

  • Structure : Butoxyphenyl substituent (C₄H₉O-) instead of propoxy (C₃H₇O-).
  • Applications: Non-steroidal anti-inflammatory drug (NSAID) intermediate used in dermatology .
  • No direct urease inhibition data reported, suggesting divergent biological targets compared to the parent compound.

2-(Benzylthio)-acetohydroxamic Acid

  • Structure : Benzylthio (-SCH₂C₆H₅) substituent instead of aryloxyalkyl.
  • Applications : Surfactant in cassiterite (tin ore) flotation, achieving selective adsorption via thioether and hydroxamic acid groups .
  • Key Data :
    • Adsorption capacity: 12.5 mg/g on cassiterite vs. 2.1 mg/g on quartz .
    • Demonstrates how substituent polarity (thioether vs. alkoxy) tailors industrial utility.

2-(4-Allyl-2-methoxyphenoxy)-N,O-diethylacetohydroxamic Acid

  • Structure : Complex substituent with allyl, methoxy, and diethyl groups.

Physicochemical Properties

Property Acetohydroxamic Acid 2-(p-Propoxyphenyl) Derivative Bufexamac
Molecular Weight 92.09 g/mol ~237 g/mol (estimated) 251.29 g/mol
LogP (Lipophilicity) -0.57 ~2.1 (estimated) ~2.8
Water Solubility 850 mg/mL Moderate (decreased vs. parent) Low
Primary Applications Urease inhibition Hypothesized: Topical/anti-inflammatory Dermatology

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.